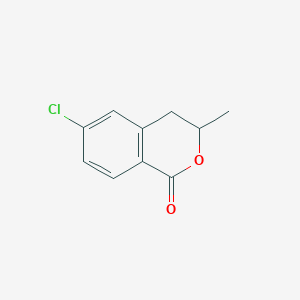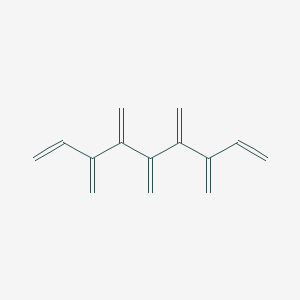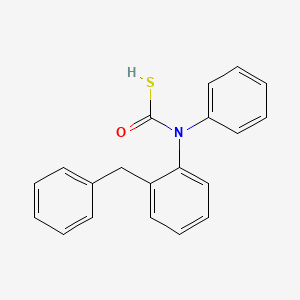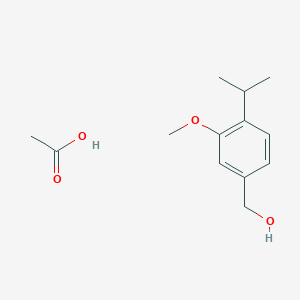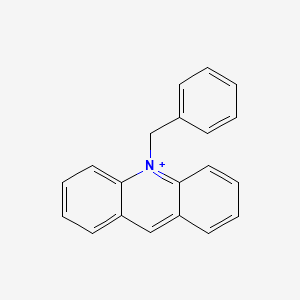
10-Benzylacridin-10-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Benzylacridin-10-ium is a chemical compound known for its unique structure and properties. It is a derivative of acridine, a heterocyclic organic compound. The presence of a benzyl group attached to the nitrogen atom in the acridine ring system gives it distinct chemical and physical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-Benzylacridin-10-ium typically involves the reaction of acridine with benzyl bromide. The process is carried out under controlled conditions to ensure the formation of the desired product. For instance, acridine is melted at 130°C in a dried flask using an oil bath. Benzyl bromide is then added dropwise under stirring at the same temperature, and the reaction continues for an additional 30 minutes .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 10-Benzylacridin-10-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylacridinone derivatives, while reduction can produce benzylacridin-10-ium hydrides.
Applications De Recherche Scientifique
10-Benzylacridin-10-ium has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a catalyst in certain chemical reactions.
Biology: The compound’s fluorescent properties make it useful in bioimaging and as a probe in biological assays.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug delivery systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 10-Benzylacridin-10-ium involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This property is particularly useful in anticancer research, where it can inhibit the proliferation of cancer cells. Additionally, its ability to generate reactive oxygen species under certain conditions contributes to its cytotoxic effects.
Comparaison Avec Des Composés Similaires
10-Benzylacridin-9(10H)-one: This compound is structurally similar but lacks the positive charge on the nitrogen atom.
9-Mesityl-10-methylacridinium perchlorate: Another acridine derivative with different substituents and properties.
Uniqueness: 10-Benzylacridin-10-ium is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its ability to intercalate into DNA and generate reactive oxygen species sets it apart from other acridine derivatives.
Propriétés
Numéro CAS |
65745-72-4 |
|---|---|
Formule moléculaire |
C20H16N+ |
Poids moléculaire |
270.3 g/mol |
Nom IUPAC |
10-benzylacridin-10-ium |
InChI |
InChI=1S/C20H16N/c1-2-8-16(9-3-1)15-21-19-12-6-4-10-17(19)14-18-11-5-7-13-20(18)21/h1-14H,15H2/q+1 |
Clé InChI |
MRRYVLOXIWTQLF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C[N+]2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


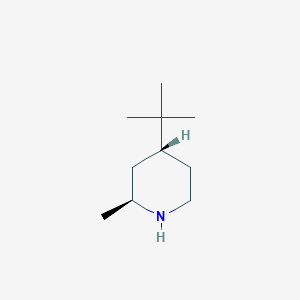
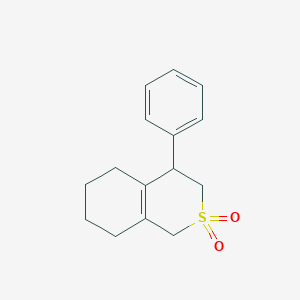
![N-[2-(Prop-2-en-1-yl)phenyl]methanesulfonamide](/img/structure/B14465183.png)

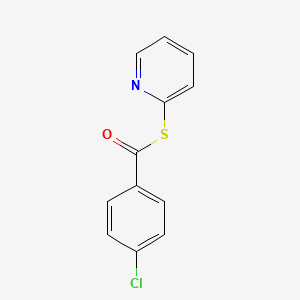

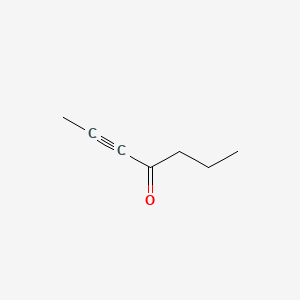
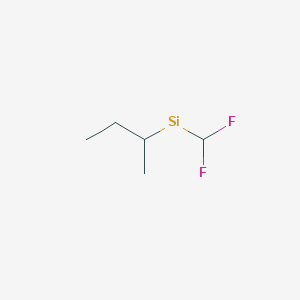

![1-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2-[6-imino-5-nitro-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]hydrazin-1-ol](/img/structure/B14465223.png)
